molecular formula C12H13ClF3N3O4 B11484600 methyl 2-[(5-chloropyridin-2-yl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate

methyl 2-[(5-chloropyridin-2-yl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate

Cat. No.: B11484600
M. Wt: 355.70 g/mol
InChI Key: CUOUGMNYSYLZKD-UHFFFAOYSA-N
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Description

Methyl 2-[(5-chloropyridin-2-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloropyridinyl group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-chloropyridin-2-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Chloropyridinyl Intermediate: The starting material, 5-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate amine to form the 5-chloropyridin-2-ylamine intermediate.

    Introduction of the Trifluoromethyl Group: The intermediate is then reacted with a trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group.

    Formation of the Ethoxycarbonyl Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the ethoxycarbonyl group, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-chloropyridin-2-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[(5-chloropyridin-2-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-[(5-chloropyridin-2-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group, in particular, enhances its binding affinity and stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate: Shares the chloropyridinyl group but lacks the trifluoromethyl and ethoxycarbonyl groups.

    Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 2-[(5-chloropyridin-2-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13ClF3N3O4

Molecular Weight

355.70 g/mol

IUPAC Name

methyl 2-[(5-chloropyridin-2-yl)amino]-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C12H13ClF3N3O4/c1-3-23-10(21)19-11(9(20)22-2,12(14,15)16)18-8-5-4-7(13)6-17-8/h4-6H,3H2,1-2H3,(H,17,18)(H,19,21)

InChI Key

CUOUGMNYSYLZKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)Cl

Origin of Product

United States

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